molecular formula C13H9N3O3 B11817061 4-(6-Nitrobenzo[d]oxazol-2-yl)aniline

4-(6-Nitrobenzo[d]oxazol-2-yl)aniline

Cat. No.: B11817061
M. Wt: 255.23 g/mol
InChI Key: NIYJKINDPUHPCX-UHFFFAOYSA-N
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Description

4-(6-Nitrobenzo[d]oxazol-2-yl)aniline is a chemical compound with the molecular formula C₁₃H₉N₃O₃ It is a derivative of benzoxazole, characterized by the presence of a nitro group at the 6-position and an aniline group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Nitrobenzo[d]oxazol-2-yl)aniline typically involves the following steps:

    Amination: The nitrobenzoxazole is then subjected to amination to introduce the aniline group. This can be done using aniline under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and amination processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(6-Nitrobenzo[d]oxazol-2-yl)aniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aniline group can participate in electrophilic substitution reactions, such as acylation and sulfonation.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic reagents such as acyl chlorides or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products

    Reduction: The major product of reduction is 4-(6-Aminobenzo[d]oxazol-2-yl)aniline.

    Substitution: Depending on the electrophile used, products can include acylated or sulfonated derivatives of the original compound.

Scientific Research Applications

4-(6-Nitrobenzo[d]oxazol-2-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(6-Nitrobenzo[d]oxazol-2-yl)aniline involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.

    Protein Interactions: It can interact with proteins involved in cell signaling pathways, affecting cellular functions and processes.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzo[d]oxazol-2-yl)aniline: Lacks the nitro group and has different biological activities.

    4-(6-Aminobenzo[d]oxazol-2-yl)aniline: The reduced form of the compound with an amino group instead of a nitro group.

Uniqueness

4-(6-Nitrobenzo[d]oxazol-2-yl)aniline is unique due to the presence of both a nitro group and an aniline group, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C13H9N3O3

Molecular Weight

255.23 g/mol

IUPAC Name

4-(6-nitro-1,3-benzoxazol-2-yl)aniline

InChI

InChI=1S/C13H9N3O3/c14-9-3-1-8(2-4-9)13-15-11-6-5-10(16(17)18)7-12(11)19-13/h1-7H,14H2

InChI Key

NIYJKINDPUHPCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=C(C=C3)[N+](=O)[O-])N

Origin of Product

United States

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